N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with thiol compounds under controlled conditions.
Attachment of Aromatic Groups: The final step includes the coupling of the triazole-sulfanyl intermediate with 3,5-dimethylphenyl and 4-ethylphenyl groups using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the triazole ring or aromatic groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the triazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to modified triazole or aromatic structures.
Scientific Research Applications
N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its biological activity, potentially inhibiting enzymes or interacting with cellular components to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethylphenyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-(4-ethylphenyl)-3,5-dinitrobenzamide
Uniqueness
N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-4-15-5-7-16(8-6-15)19-22-20(24-23-19)26-12-18(25)21-17-10-13(2)9-14(3)11-17/h5-11H,4,12H2,1-3H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJVIOBOAOSNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: CK37 is a potent and selective inhibitor of Monoacylglycerol lipase (MAGL). [, ] MAGL is an enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), an endocannabinoid neurotransmitter. [] By inhibiting MAGL, CK37 increases cellular levels of 2-AG, potentially leading to enhanced endocannabinoid signaling. [] This mechanism has implications for treating various conditions, including pain, inflammation, and cell proliferation. []
A: CK37 belongs to the 2,4-dinitroaryldithiocarbamate derivative class of MAGL inhibitors. [] These compounds possess a 2,4-dinitrothiophenolate leaving group that facilitates irreversible inhibition of MAGL. [] Studies suggest that CK37 interacts with the cysteine residues (Cys208 or Cys242) and the catalytic Ser122 residue of MAGL, leading to its irreversible inhibition. []
A: Research indicates that CK37 also exhibits inhibitory activity against choline kinase-α (Chk-α), an enzyme involved in choline metabolism. [, ] This dual-targeting ability makes CK37 a particularly interesting compound for studying diseases where both MAGL and Chk-α play significant roles.
A: In vitro studies have shown that CK37 can induce autophagy and inhibit proliferation in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cell lines. [] Additionally, CK37 has demonstrated efficacy in a T-lymphoma xenograft murine model, significantly retarding tumor growth. [] These findings highlight the potential of CK37 as a therapeutic agent, particularly for cancer treatment.
A: Yes, researchers have synthesized and evaluated a series of 2,4-dinitroaryldithiocarbamate derivatives, including CK16, which shares structural similarities with CK37. [] While both compounds are potent MAGL inhibitors, CK16 demonstrates higher selectivity for MAGL over other enzymes like fatty acid amide hydrolase (FAAH). [] These structure-activity relationship studies provide valuable insights for designing more potent and selective MAGL inhibitors.
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